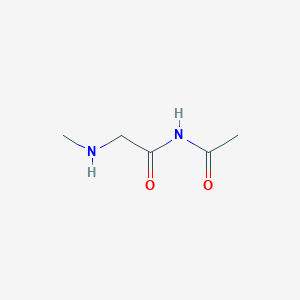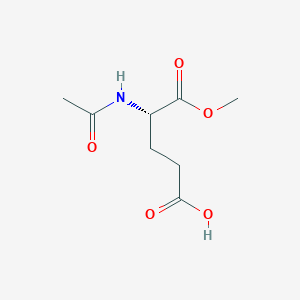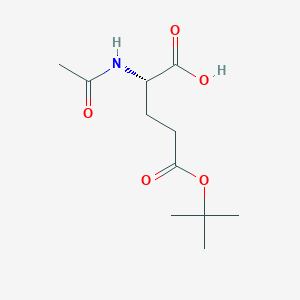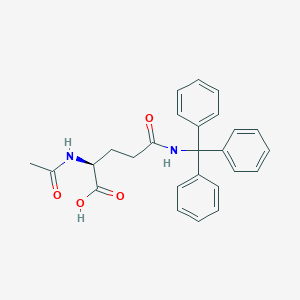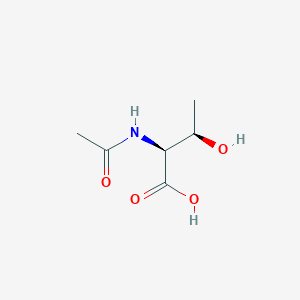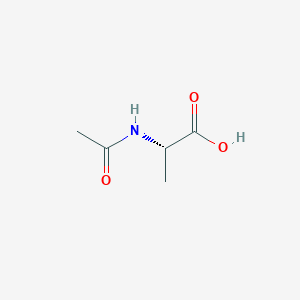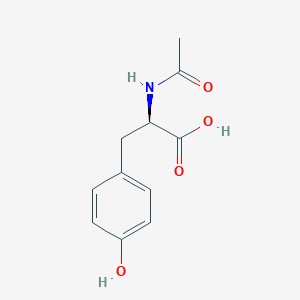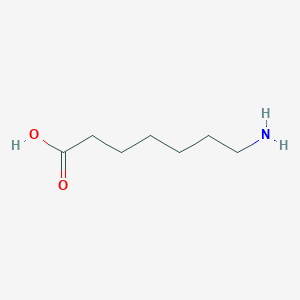
7-Aminoheptanoic acid
Vue d'ensemble
Description
7-Aminoheptanoic acid is an aliphatic ω-amino acid . It is a medium-chain fatty acid . It acts as a ligand for recombinant kringle 2 domain (residues 180-261) of human tissue-type plasminogen .
Molecular Structure Analysis
The molecular formula of 7-Aminoheptanoic acid is C7H15NO2 . The IUPAC name is 7-aminoheptanoic acid . The molecular weight is 145.1995 . The structure of 7-Aminoheptanoic acid is available in various databases .
Physical And Chemical Properties Analysis
7-Aminoheptanoic acid has a molecular weight of 145.20 g/mol . The density is 1.0±0.1 g/cm3 . The boiling point is 270.6±23.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 56.0±6.0 kJ/mol . The flash point is 117.5±22.6 °C . The index of refraction is 1.468 . The molar refractivity is 39.6±0.3 cm3 . The polar surface area is 63 Å2 . The polarizability is 15.7±0.5 10-24 cm3 . The surface tension is 41.5±3.0 dyne/cm . The molar volume is 142.4±3.0 cm3 .
Applications De Recherche Scientifique
Polymer Science : Horn et al. (1963) explored the synthesis of esters of 7-aminoheptanoic acid as monomers for nylon 7. They found that these esters could be converted to high molecular weight, spinning grade nylon 7, a fiber-forming polyamide with useful textile properties (Horn, Freure, Vineyard, & Decker, 1963).
Medicinal Chemistry : Jones et al. (1977) synthesized a series of N-acyl-N-alkyl-7-aminoheptanoic acids, which mimic natural prostaglandins in certain biological systems. These compounds have been shown to stimulate cAMP formation and have prostaglandin-like effects in vivo (Jones, Holtz, Bicking, Cragoe, Mandel, & Kuehl, 1977).
Bioplastic Production : Cheng et al. (2019) described the production of 7-aminoheptanoate as a potential monomer for polymeric bioplastics. This was achieved through an artificial iterative carbon-chain-extension cycle in Escherichia coli, illustrating a metabolic-engineering strategy for producing medium-chain organic acids (Cheng et al., 2019).
Catalysis Research : Tan, Matsuda, and Takada (1974) studied the hydrogenation of 6-cyanohexanoic acid with cobalt and nickel catalysts, leading to the production of 7-aminoheptanoic acid. This research contributes to the understanding of catalyst selection and performance in chemical reactions (Tan, Matsuda, & Takada, 1974).
Synthesis of Pharmaceuticals : Ran (2012) reported the synthesis of Tianeptine Sodium, a pharmaceutical compound, which involves the reaction with 7-aminoheptanoic acid ethyl ester hydrochloride. This process highlights the use of 7-aminoheptanoic acid in the synthesis of complex pharmaceuticals (Ran, 2012).
Environmental Biotechnology : Bretschneider et al. (2020) utilized a mixed-species approach for the synthesis of 6-aminohexanoic acid (and 49% 7-aminoheptanoic acid yield) from cycloheptane, demonstrating a bioprocess with high conversion and yield under environmentally benign conditions (Bretschneider, Wegner, Bühler, Bühler, & Karande, 2020).
Therapeutic Applications : Madsen et al. (2019) investigated triheptanoin, a 7-carbon triglyceride, for improving exercise tolerance in patients with McArdle disease, highlighting the potential therapeutic applications of derivatives of 7-aminoheptanoic acid (Madsen et al., 2019).
Mécanisme D'action
Target of Action
7-Aminoheptanoic acid, also known as 7-Aminooenanthic acid, is a chemical compound with the molecular formula H2N(CH2)6CO2H
Biochemical Pathways
7-Aminoheptanoic acid is involved in biochemical pathways for producing pimelic acid, 7-hydroxyheptanoic acid, heptamethylenediamine, or 1,7-heptanediol . These pathways form two terminal functional groups, comprised of carboxyl, amine, or hydroxyl group, in a C7 aliphatic backbone substrate .
Safety and Hazards
When handling 7-Aminoheptanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .
Propriétés
IUPAC Name |
7-aminoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-6-4-2-1-3-5-7(9)10/h1-6,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOLZJYETYVRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25748-71-4 | |
| Record name | Heptanoic acid, 7-amino-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25748-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10239182 | |
| Record name | omega-Aminoenantic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminoheptanoic acid | |
CAS RN |
929-17-9 | |
| Record name | 7-Aminoheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | omega-Aminoenantic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 929-17-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | omega-Aminoenantic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-aminoheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-AMINOHEPTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B10HJX2T48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 7-Aminoheptanoic acid interact with kringle domains?
A1: 7-Aminoheptanoic acid binds to the lysine-binding site (LBS) of kringle domains, structural motifs found in various proteins like plasminogen and tissue-type plasminogen activator (tPA). [, ] These interactions are primarily driven by electrostatic interactions between the negatively charged carboxylate group of 7-Aminoheptanoic acid and positively charged residues within the kringle domain's LBS, as well as hydrophobic interactions with aromatic residues. [, , ]
Q2: What is the significance of the interaction between 7-Aminoheptanoic acid and the kringle 2 domain of tPA?
A2: The kringle 2 domain of tPA (K2tPA) plays a crucial role in tPA's fibrinolytic activity. 7-Aminoheptanoic acid binding to K2tPA has been shown to influence its interaction with fibrin and modulate its activity. [, , ] Studies investigating the structure-activity relationship have identified key residues in K2tPA involved in 7-Aminoheptanoic acid binding, providing insights into the molecular basis of this interaction. [, , ]
Q3: Does 7-Aminoheptanoic acid demonstrate any selectivity for different kringle domains?
A3: Yes, research suggests that different kringle domains exhibit varying affinities for 7-Aminoheptanoic acid and its analogs. For instance, the human plasminogen kringle 2 domain displays a preference for 5-Aminopentanoic acid, a shorter omega-amino acid, while kringle 1, 4, and 5 exhibit higher affinity for 6-Aminohexanoic acid. [] These differences in binding affinities highlight the subtle structural variations within kringle domains that influence ligand selectivity.
Q4: Are there any other biological targets that 7-Aminoheptanoic acid interacts with?
A4: Research has explored the potential of 7-Aminoheptanoic acid derivatives as muscarinic agents. Studies have shown that while some derivatives acted as agonists at the m4 muscarinic acetylcholine receptor, they lacked significant activity at the m3 subtype. [] These findings suggest a degree of selectivity for specific muscarinic receptor subtypes.
Q5: Can 7-Aminoheptanoic acid influence apoptosis?
A5: Interestingly, 7-Aminoheptanoic acid exhibited pro-apoptotic activity in starving MOLT-4 cells, a human T-lymphoblastic leukemia cell line. [] This effect was dependent on the compound's structure, as a shorter analog, 6-Aminohexanoic acid, displayed anti-apoptotic activity. [] This suggests that subtle structural modifications can significantly alter the biological activity of omega-amino acids.
Q6: What is the molecular formula and weight of 7-Aminoheptanoic acid?
A6: The molecular formula of 7-Aminoheptanoic acid is C7H15NO2, and its molecular weight is 145.20 g/mol.
Q7: What is the main application of 7-Aminoheptanoic acid?
A7: 7-Aminoheptanoic acid serves as a monomer for Nylon 7, a fiber-forming polyamide. []
Q8: How does the stability of 7-Aminoheptanoic acid esters affect Nylon 7 production?
A8: The stability of 7-Aminoheptanoic acid esters during distillation and storage is crucial for controlling Nylon 7 polymerization. Esters with longer alkyl chains exhibit greater stability, preventing premature polymerization. [] This control over polymerization allows for the production of high-molecular-weight Nylon 7 suitable for melt spinning into fibers. []
Q9: Have computational methods been used to study 7-Aminoheptanoic acid and its interactions?
A9: Yes, computational techniques like molecular modeling and docking simulations have been employed to investigate the interactions of 7-Aminoheptanoic acid and its analogs with kringle domains. [] These studies provide insights into the binding modes, key interacting residues, and energetic contributions governing these interactions, aiding in the rational design of novel ligands.
Q10: How do structural modifications of 7-Aminoheptanoic acid impact its binding affinity to kringle domains?
A10: Structural modifications, such as changes in chain length, the introduction of cyclic structures, or the addition of aromatic groups, significantly influence the binding affinity of 7-Aminoheptanoic acid and its analogs to kringle domains. [, , ] For example, increasing the alkyl chain length generally enhances the interaction with K2tPA, while the introduction of aromatic moieties can either increase or decrease the binding affinity depending on the position and nature of the aromatic group. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




